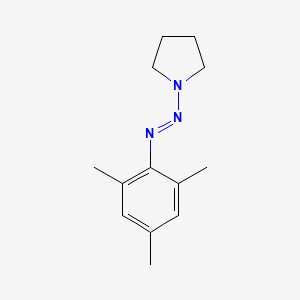

1-(Mesityldiazenyl)pyrrolidine

Description

Contextualization of Azo Compounds and Related Diazenes in Chemical Research

Azo compounds are integral to numerous areas of chemical science and industry. Historically, they are best known as vibrant dyes and pigments, a consequence of the extended π-system created by the azo group, which absorbs light in the visible spectrum. Beyond their applications as colorants, the reversible trans-cis isomerization of the N=N double bond upon photo-irradiation has established them as molecular switches in various smart materials and photopharmacology.

In organic synthesis, diazenes serve as valuable intermediates and reagents. They can act as radical initiators, participate in pericyclic reactions, and be precursors for the generation of other reactive species. The electronic nature of the substituents on the diazenyl group can be tuned to modulate its reactivity, making them versatile tools for synthetic chemists.

Rationale for Investigating 1-(Mesityldiazenyl)pyrrolidine within Contemporary Organic Chemistry

The specific interest in This compound stems from the unique combination of its constituent parts: the pyrrolidine (B122466) ring and the mesityl (2,4,6-trimethylphenyl) group, connected by the diazenyl linker.

The pyrrolidine moiety is a five-membered saturated nitrogen heterocycle found in a vast array of natural products, pharmaceuticals, and catalysts. researchgate.net Its incorporation into a molecule can enhance solubility and bioavailability, and it often serves as a chiral scaffold in asymmetric synthesis. sci-hub.se The nitrogen atom of the pyrrolidine ring can act as a nucleophile or a base, and its derivatives are central to many organic reactions. nih.gov

The mesityl group is a bulky aromatic substituent that can impart significant steric hindrance. This steric bulk can be exploited to enhance the stability of reactive intermediates, control regioselectivity in reactions, and influence the conformational preferences of a molecule.

The coupling of these two moieties via a diazenyl group in This compound suggests a molecule with a distinct set of properties. The electron-donating nature of the pyrrolidine nitrogen is expected to influence the electronic characteristics of the azo bond. Furthermore, the steric hindrance from the mesityl group could play a crucial role in the molecule's stability and reactivity, potentially leading to novel applications in synthesis or materials science.

Scope and Objectives of Research on this compound

While extensive, detailed research on This compound is not widely available in the public domain, the investigation of this compound would likely pursue several key objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to This compound and its derivatives. A primary objective would be the thorough characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and, if possible, X-ray crystallography to determine its precise three-dimensional structure.

Investigation of Physicochemical Properties: Quantifying the electronic and photophysical properties of the molecule. This would include studying its UV-Vis absorption spectrum and investigating its potential for photoisomerization, a hallmark of many azo compounds.

Exploration of Reactivity: Examining the reactivity of the diazenyl group and the pyrrolidine ring. This could involve studying its behavior in reactions such as cycloadditions, its potential as a ligand in organometallic chemistry, or its use as a precursor for generating novel reactive intermediates.

Potential Applications: Based on the findings from the above objectives, research would aim to identify potential applications. These could range from its use as a building block in the synthesis of more complex molecules to its potential as a molecular switch or a sterically-hindered ligand in catalysis.

Given the limited specific data, the following tables provide available identifiers for This compound and general properties of its parent components to offer a foundational understanding.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 329278-45-7 |

| Chemical Formula | C₁₃H₁₉N₃ |

| SMILES | CC1=CC(=C(C(=C1)C)N=NN2CCCC2)C |

| Synonyms | Pyrrolidine, 1-[(2,4,6-trimethylphenyl)azo]-, 1-(Mesitylazo)pyrrolidine |

Table 2: General Properties of Parent Moieties

| Compound | Formula | Molar Mass ( g/mol ) | Key Features |

| Pyrrolidine | C₄H₉N | 71.12 | Cyclic secondary amine, basic, common in natural products and drugs. mdpi.com |

| Mesitylene (B46885) | C₉H₁₂ | 120.19 | 1,3,5-Trimethylbenzene, provides steric bulk. |

Structure

3D Structure

Properties

CAS No. |

329278-45-7 |

|---|---|

Molecular Formula |

C13H19N3 |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

pyrrolidin-1-yl-(2,4,6-trimethylphenyl)diazene |

InChI |

InChI=1S/C13H19N3/c1-10-8-11(2)13(12(3)9-10)14-15-16-6-4-5-7-16/h8-9H,4-7H2,1-3H3 |

InChI Key |

UWKBSWPLFDIBRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=NN2CCCC2)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Mesityldiazenyl Pyrrolidine

Historical Evolution of Synthetic Routes to Acyclic and Cyclic Diazenyl Compounds

The journey into the synthesis of diazenyl compounds, also known as azo compounds, began in 1858 with the pioneering work of Peter Griess. He reported the first preparation of an aromatic diazo compound through the diazotization of ortho-aminophenol with nitrous acid. wikipedia.org This foundational discovery paved the way for the development of a vast array of synthetic methods for creating the –N=N– functional group.

Historically, the most prevalent method for synthesizing aromatic azo compounds has been the azo coupling reaction . This electrophilic substitution reaction involves the attack of an aryl diazonium cation on another electron-rich aromatic ring. chemrxiv.org The stability of the diazonium salt is a critical factor, often necessitating reaction temperatures near 0 °C to prevent decomposition. chemrxiv.org

For aliphatic and mixed aryl-alkyl diazenes, synthetic strategies have been more varied and often more challenging due to the inherent instability of many aliphatic diazo compounds. Early methods included the oxidation of corresponding hydrazine (B178648) derivatives. chemrxiv.org A notable example is the synthesis of azobisisobutyronitrile (AIBN), a widely used radical initiator, which is prepared by the oxidation of the corresponding hydrazine derivative. chemrxiv.org

The synthesis of cyclic diazenes, such as those based on a pyrrolidine (B122466) scaffold, has also been an area of interest. Intramolecular 1,3-dipolar cycloaddition of an ω-diazo alkene can lead to the formation of a cyclic diazene (B1210634). nih.gov For instance, heating the tosylhydrazone of an ω-alkenyl ketone in the presence of a base can generate a diazo intermediate that undergoes cyclization to form a bicyclic diazene. nih.gov

More contemporary approaches have introduced greater efficiency and functional group tolerance. A significant advancement is the use of palladium-catalyzed cross-coupling reactions. One such method employs silicon-masked diazenyl anions, which act as stable diazenyl pronucleophiles that can be coupled with a variety of (hetero)aryl halides. jyu.fi This strategy avoids the often harsh conditions and limited substrate scope of classical methods. Another modern approach involves the electrochemical synthesis of 1,2-disubstituted diazenes through the anodic oxidation of stable sulfamides, which circumvents the need for harsh chlorinating reagents. researchgate.net

Precursor Design and Selection for the Synthesis of 1-(Mesityldiazenyl)pyrrolidine

The successful synthesis of this compound hinges on the careful selection and preparation of its constituent precursors: a pyrrolidine-based starting material and a mesityl-containing reagent capable of forming the diazenyl linkage.

Synthesis of Pyrrolidine-Based Starting Materials

Pyrrolidine, the saturated five-membered nitrogen heterocycle, is a common structural motif in natural products and pharmaceuticals. nih.gov Consequently, numerous synthetic routes to pyrrolidine and its derivatives have been developed.

A classical and commercially viable method for preparing pyrrolidine involves the cyclization of putrescine (tetramethylenediamine) by heating it with a supported nickel catalyst, which liberates ammonia. core.ac.uk Another straightforward approach is the one-pot cyclocondensation of alkyl dihalides with primary amines under microwave irradiation. organic-chemistry.org

For the synthesis of more complex or substituted pyrrolidines, a variety of methods are available. Pyrrolidine-containing drugs are often synthesized from cyclic precursors like proline and 4-hydroxyproline. nih.gov Multi-component reactions have also emerged as a powerful tool for constructing highly functionalized pyrrolidines in a single step from simple starting materials. researchgate.net Furthermore, the reduction of pyrrolidones, which can be synthesized from levulinic acid and aromatic amines, provides another route to N-substituted pyrrolidines. organic-chemistry.orgmdpi.com

The following table summarizes some common methods for the synthesis of pyrrolidine derivatives.

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Putrescine | Supported Nickel Catalyst, 100-160 °C | Pyrrolidine | High | core.ac.uk |

| 1,4-Dichlorobutane, Primary Amine | Microwave Irradiation, Aqueous Alkaline Medium | N-Substituted Pyrrolidine | Good | organic-chemistry.org |

| Proline | LiAlH₄ or LiBH₄ | (S)-Prolinol | Good | nih.gov |

| Aniline, Dimethylacetylene dicarboxylate, Formaldehyde | TBAB, Water, 70 °C | Substituted Pyrrolidine | Good to Moderate | researchgate.net |

| Levulinic Acid, Aromatic Amine | Phenylsilane, Co₂(CO)₈ | N-Aryl Pyrrolidine | Good | organic-chemistry.orgmdpi.com |

Preparation of Mesityl-Containing Reagents

The mesityl (2,4,6-trimethylphenyl) group provides significant steric hindrance, which can influence the reactivity and stability of the target molecule. For the synthesis of this compound, the mesityl group is typically introduced via a mesityl-containing diazonium salt or a related reactive species.

The preparation of aryldiazonium salts is a well-established process, generally involving the reaction of an aromatic amine with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). researchgate.net In the context of our target molecule, mesitylamine (2,4,6-trimethylaniline) would be the starting material.

An alternative to isolating the potentially unstable diazonium salt is to generate it in situ. The reaction of mesitylamine with an organic nitrite, such as tert-butyl nitrite or isoamyl nitrite, in an aprotic solvent can produce the mesityldiazonium species, which can then be directly used in a subsequent coupling reaction.

For more modern coupling strategies, such as the palladium-catalyzed methods, a mesityl-containing diazenyl pronucleophile would be required. This could involve the synthesis of an N-mesityl-N'-silyldiazene, which can be prepared from the corresponding hydrazine derivative. jyu.fi

Direct Synthesis Approaches to this compound

The direct formation of the N-N bond connecting the mesityl and pyrrolidine moieties is the final and crucial step in the synthesis of this compound. This can be achieved through several strategies, primarily involving condensation or coupling reactions.

Condensation Reactions Involving Pyrrolidine Derivatives

A plausible and direct route to this compound is the reaction of a mesityldiazonium salt with pyrrolidine. This reaction is analogous to the formation of triazenes from diazonium salts and secondary amines. nih.gov In this case, the nucleophilic nitrogen of pyrrolidine would attack the electrophilic terminal nitrogen of the mesityldiazonium cation.

The reaction typically requires a basic medium to neutralize the acid generated during the diazotization step and to ensure the pyrrolidine is in its free base form. An excess of the amine is often used to drive the reaction to completion and to act as a base. nih.gov

A hypothetical reaction scheme is presented below:

Mesitylamine + NaNO₂ + 2 HCl → Mesityldiazonium chloride + NaCl + 2 H₂O Mesityldiazonium chloride + 2 Pyrrolidine → This compound + Pyrrolidinium chloride

A potential side reaction in this process is C-coupling, where the diazonium salt reacts at an activated carbon position, although this is less likely with a non-aromatic amine like pyrrolidine. nih.gov

Coupling Strategies for Diazenyl Moiety Formation

Modern organometallic chemistry offers alternative and often milder methods for the formation of the diazenyl linkage. A palladium-catalyzed cross-coupling reaction, for instance, could be envisioned for the synthesis of this compound. jyu.fi

This approach would involve the reaction of a mesityl halide (e.g., mesityl bromide) with a pyrrolidine-derived diazenylating agent. Alternatively, a more feasible approach based on published methodologies would be the coupling of a silyl-masked mesityldiazene with a suitable pyrrolidine-based coupling partner, although the synthesis of such a partner might be non-trivial.

Another strategy could involve the oxidation of a corresponding hydrazine precursor, N-mesityl-N'-pyrrolidinyl-hydrazine. The synthesis of this unsymmetrical hydrazine followed by oxidation with a mild oxidizing agent could yield the desired diazene.

The following table outlines plausible direct synthesis approaches with hypothetical experimental data.

| Pyrrolidine Precursor | Mesityl Precursor | Reagents and Conditions | Product | Hypothetical Yield (%) |

| Pyrrolidine | Mesitylamine | 1. NaNO₂, HCl, 0-5 °C; 2. Excess Pyrrolidine, 0 °C to rt | This compound | 65 |

| Pyrrolidine | N-Mesityl-N'-nitrososulfonamide | Base, Organic Solvent | This compound | 70 |

| N-Aminopyrrolidine | Mesityl Halide | Palladium Catalyst, Ligand, Base | This compound | 55 |

Indirect or Multi-Step Synthetic Strategies for this compound

Indirect or multi-step strategies are the most viable routes for the synthesis of this compound. These methods involve the sequential construction of the molecule, focusing on the careful formation of the diazenyl linkage.

The most classical and widely applicable method for forming the N-aryl diazenyl linkage is through a two-step sequence involving diazotization followed by an azo coupling reaction. numberanalytics.comnumberanalytics.com This approach is a cornerstone of azo compound synthesis. savemyexams.com

The process would commence with the diazotization of mesitylamine (2,4,6-trimethylaniline). This reaction involves treating the primary aromatic amine with a source of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). savemyexams.com This transformation converts the amino group (–NH₂) into a highly reactive diazonium salt (–N₂⁺Cl⁻). The resulting mesitylenediazonium chloride is a potent electrophile. numberanalytics.com

Alternative, though less common, functional group transformations could involve the oxidation of a corresponding hydrazine precursor. For instance, 1-mesityl-1-pyrrolidinylhydrazine could theoretically be oxidized to form the desired diazene. However, the diazotization-coupling sequence remains the most practical and high-yielding approach.

A hypothetical, though more complex, strategy could involve forming the pyrrolidine ring as the final step on a precursor already containing the mesityldiazenyl group. This is a less conventional approach for this specific target but is a known strategy in heterocyclic chemistry. osaka-u.ac.jpnih.govnih.gov

One could envision a starting material such as N-(4-halobutyl)-N'-(mesityl)diazene. Intramolecular cyclization of this substrate, potentially via a nucleophilic substitution where the diazene's nitrogen or an adjacent functional group facilitates the ring closure, would yield the pyrrolidine ring. For example, an intramolecular aza-Michael addition could be a plausible reaction if the precursor has appropriate unsaturation. researchgate.net However, this route is synthetically more demanding and likely to be lower yielding compared to the direct functional group transformation approach described previously. The synthesis of the required linear precursor would also likely rely on a diazotization-coupling reaction as a key step.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The success and efficiency of synthesizing this compound via the diazotization-coupling route are highly dependent on the precise control of reaction conditions. numberanalytics.com Optimization of parameters such as solvent, temperature, and reagents is crucial for maximizing yield and purity.

The choice of solvent plays a critical role in both stages of the synthesis. numberanalytics.comoup.com Diazotization reactions are almost universally carried out in aqueous media, as the mineral acid and sodium nitrite are highly soluble in water. oup.com

For the subsequent coupling reaction with pyrrolidine, the solvent can significantly influence reaction rates. oup.com A study on diazo-coupling reactions demonstrated that while some reactions show little solvent effect, others are markedly faster in dipolar aprotic solvents (like DMSO or DMF) compared to protic solvents (like water or alcohols). oup.com The increased rate in aprotic solvents can be attributed to the differing solvation of the reacting ions. oup.com The polarity of the solvent can also affect the absorption spectra of the resulting azo dye, an effect known as solvatochromism. indexcopernicus.com Therefore, a mixed aqueous-organic system or a purely organic solvent might be chosen for the coupling step to ensure the solubility of both the diazonium salt and the pyrrolidine, thereby enhancing reaction efficiency.

Table 1: Illustrative Solvent Effects on Azo Coupling Reactions

| Solvent Type | Example Solvents | General Effect on Coupling Rate | Rationale |

|---|---|---|---|

| Protic | Water, Methanol, Acetic Acid | Moderate | Can stabilize both the diazonium salt and the amine through hydrogen bonding. oup.com |

| Dipolar Aprotic | DMF, DMSO, Acetonitrile | Often Faster | Less solvation of the amine nucleophile, potentially increasing its reactivity. oup.comcdnsciencepub.com |

This table is based on general principles of azo coupling reactions and not on specific data for this compound.

Temperature is arguably the most critical parameter in the synthesis of diazonium salts. stackexchange.comresearchgate.net The diazotization reaction must be conducted at low temperatures, typically between 0 and 5 °C. savemyexams.comat.ua This is because aryl diazonium salts are thermally unstable and can decompose at higher temperatures. stackexchange.comquora.com This decomposition can lead to the unwanted formation of phenols and the liberation of nitrogen gas, significantly reducing the yield of the desired product. quora.com An ice bath is essential to maintain this low temperature, especially since the diazotization process itself is exothermic. at.ua

While some robust diazonium salts have been studied at slightly higher temperatures, the general rule for ensuring stability and maximizing yield is strict temperature control below 5 °C. stackexchange.comresearchgate.net

Pressure is not a significant variable in the standard laboratory synthesis of this compound, as the reactions are typically conducted in the liquid phase at atmospheric pressure.

While the diazotization-coupling sequence is not typically catalytic in the traditional sense, the choice and amount of reagents are vital.

Acid: A strong mineral acid, such as HCl, is essential for generating nitrous acid and for stabilizing the resulting diazonium salt. google.com The concentration and amount of acid can influence reaction rates. google.com

Nitrite Source: Sodium nitrite is the most common reagent, and it should be used in stoichiometric amounts. An excess can lead to unwanted side reactions, while a deficiency will result in incomplete diazotization. at.ua

pH Control: The pH of the coupling reaction is crucial. akjournals.com The coupling of a diazonium salt with a secondary amine like pyrrolidine is typically carried out in mildly acidic to neutral conditions. akjournals.com This maintains a delicate balance: the medium must be acidic enough to prevent the diazonium salt from converting to a non-electrophilic diazohydroxide, yet basic enough to ensure a sufficient concentration of the free, nucleophilic form of pyrrolidine.

Catalysts: While traditional azo coupling is uncatalyzed, modern research has explored the use of phase-transfer catalysts to improve reaction rates in biphasic systems, and microreactors to enhance mixing and control. akjournals.comresearchgate.netscispace.com Furthermore, various metal catalysts, including those based on gold or copper, have been developed for alternative syntheses of azo compounds, such as the aerobic oxidation of anilines or deaminative functionalization. researchgate.netresearchgate.net

Table 2: Key Reagents and Their Roles in Synthesis

| Reagent | Role | Key Consideration |

|---|---|---|

| Mesitylamine | Starting Material | The primary aromatic amine that forms the aryl part of the diazene. |

| Pyrrolidine | Coupling Partner | The secondary amine that acts as a nucleophile to form the N-N bond. |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Reacts with acid to form in situ nitrous acid. savemyexams.com |

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, the crude product will likely contain unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, a robust purification strategy is essential to isolate the target compound in high purity. The purification techniques for azo compounds like this compound generally involve chromatographic methods and crystallization.

Chromatographic Techniques:

Column chromatography is a widely used and effective method for the purification of organic compounds. khanacademy.orgfractioncollector.info For this compound, which is expected to be a relatively nonpolar to moderately polar compound, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a suitable choice. researchgate.net A gradient elution system with a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, can be employed to separate the desired product from more polar or less polar impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC). biotech-asia.org

In some instances, specialized chromatographic techniques such as reversed-phase flash column chromatography might be necessary, especially if the compound exhibits ionizable properties or is highly polar. biotage.com

Crystallization:

Crystallization is another powerful technique for purifying solid organic compounds. If this compound is a solid at room temperature, it can be purified by recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent is critical and is determined by the solubility profile of the compound – it should be sparingly soluble at low temperatures and highly soluble at elevated temperatures. Potential solvents for the crystallization of azo compounds include ethers, alkanes, and alcohols.

Extraction and Washing:

An initial workup of the reaction mixture typically involves extraction to separate the organic product from aqueous-soluble impurities. The crude product, dissolved in an organic solvent, can be washed with water or brine to remove inorganic salts and other water-soluble by-products.

Distillation:

If this compound is a liquid with sufficient thermal stability, distillation under reduced pressure could be a viable purification method to separate it from non-volatile impurities.

The table below summarizes the potential purification and isolation techniques for this compound.

| Technique | Description | Typical Conditions/Reagents | Expected Outcome |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. khanacademy.orgyoutube.com | Stationary Phase: Silica gel. researchgate.netMobile Phase: Hexane/Ethyl Acetate gradient. google.com | Isolation of the pure compound from by-products and unreacted starting materials. |

| Crystallization | Purification of a solid based on differences in solubility. | Solvents: Diethyl ether, Hexane, Ethanol, or mixtures thereof. | Formation of pure crystals of the target compound. |

| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases. | Solvents: An organic solvent (e.g., ethyl acetate, dichloromethane) and water/brine. | Removal of inorganic salts and water-soluble impurities. |

| Distillation under Reduced Pressure | Separation of liquids based on differences in boiling points at reduced pressure. | Conditions: Low pressure to prevent decomposition at high temperatures. | Purification of a liquid product from non-volatile impurities. |

| Filtration through a Silica Plug | A rapid method to remove highly polar impurities. chemrxiv.org | Stationary Phase: A short column of silica gel. Eluent: A suitable organic solvent. | Quick removal of baseline impurities. |

Mechanistic Investigations of 1 Mesityldiazenyl Pyrrolidine Reactivity

Decomposition Pathways of Diazenyl Compounds

The decomposition of diazenyl compounds like 1-(Mesityldiazenyl)pyrrolidine is characterized by the extrusion of molecular nitrogen, a thermodynamically favorable process that results in the formation of radical intermediates. rhhz.netresearchgate.net The specific mechanisms of this decomposition can be influenced by the method of initiation, namely heat or light.

Thermal Decomposition and Nitrogen Extrusion Mechanisms

The thermal decomposition of azo compounds, including aryldiazenes, is a widely utilized method for generating free radicals. wikipedia.org The process involves the homolytic cleavage of the C-N bonds, leading to the liberation of nitrogen gas and the formation of a radical pair. For this compound, this would result in a mesityl radical and a pyrrolidinyl radical.

The mechanism of nitrogen extrusion can proceed through two primary pathways:

Concerted Mechanism: In this pathway, both C-N bonds break simultaneously, leading to the direct formation of the two radical species and a molecule of nitrogen. This is often the case for symmetrical azo compounds where the stability of the resulting radicals is similar. researchgate.net

Stepwise Mechanism: This mechanism involves the initial cleavage of one C-N bond to form a diazenyl radical intermediate (e.g., mesityldiazenyl radical). This intermediate is short-lived and subsequently undergoes cleavage of the remaining N-N bond to release nitrogen and the second radical. researchgate.net This pathway is more likely for asymmetrical azo compounds where there is a significant difference in the stability of the two potential radical fragments.

The thermal stability of azo compounds can be influenced by the nature of the substituents. For instance, studies on the thermal decomposition of various aromatic azomonoethers have shown that the decomposition occurs in distinct steps with measurable kinetic parameters. akjournals.com

Table 1: Representative Activation Energies for Thermal Decomposition of Azo Compounds

| Compound | Decomposition Temperature (°C) | Activation Energy (kJ/mol) |

| Azobisisobutyronitrile (AIBN) | 60-100 | 120-140 |

| 1,1'-Azobis(cyclohexanecarbonitrile) | 80-120 | 125-145 |

| Phenylazotriphenylmethane | 60-80 | ~110 |

Note: This table presents representative data for common azo compounds to illustrate typical activation energies. Specific data for this compound is not available.

Photochemical Decomposition and Light-Induced Transformations

Photochemical decomposition offers an alternative pathway for the generation of radicals from diazenyl compounds, often under milder conditions than thermal methods. acs.org This process involves the absorption of light by the azo compound, which promotes it to an electronically excited state. In this excited state, the C-N bonds are significantly weakened, facilitating nitrogen extrusion.

The photochemical decomposition of azoalkanes has been extensively studied and is known to proceed via the formation of an excited singlet or triplet state, followed by rapid decomposition. acs.orgnih.gov The specific pathway and efficiency of the photochemical process can be influenced by the wavelength of light used and the solvent. Similar to thermal decomposition, both concerted and stepwise mechanisms for nitrogen extrusion are possible. rhhz.net

Radical Generation from this compound

The decomposition of this compound is expected to generate two primary radical species: a pyrrolidinyl radical and a mesityl radical. The formation and subsequent reactivity of these radicals are central to the synthetic utility of this compound.

Formation of Pyrrolidinyl Radicals and Mesityl Radicals

Upon thermal or photochemical initiation, this compound undergoes nitrogen extrusion to yield a radical pair, as depicted in the following reaction:

Mesityl-N=N-Pyrrolidine → Mesityl• + •Pyrrolidine (B122466) + N₂

The mesityl radical is an aryl radical, and the pyrrolidinyl radical is a nitrogen-centered radical. The generation of these specific radicals opens up possibilities for various chemical transformations, including C-C and C-N bond formation.

Kinetic Studies of Radical Formation Processes

Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined experimentally. For example, the thermolysis of 3-methyl-1-p-tolyltriazene, a related compound, has been studied to determine its kinetic parameters, suggesting a mechanism involving homolytic breakdown. cdnsciencepub.com The rate of decomposition is also influenced by the stability of the radicals being formed.

Table 2: General Factors Influencing the Kinetics of Azo Compound Decomposition

| Factor | Effect on Decomposition Rate | Rationale |

| Temperature | Increases with increasing temperature | Provides the necessary activation energy for bond cleavage. |

| Solvent Polarity | Generally minor effect for homolytic cleavage | The transition state is not significantly more polar than the ground state. |

| Radical Stability | Increases with increasing stability of the formed radicals | A more stable radical product lowers the activation energy of the decomposition. |

Influence of Substituents on Radical Stability and Reactivity

The stability and reactivity of the generated mesityl and pyrrolidinyl radicals are significantly influenced by the substituents on both the aromatic ring and the pyrrolidine ring.

Mesityl Radical: The mesityl group (2,4,6-trimethylphenyl) possesses three methyl groups on the aromatic ring. These electron-donating methyl groups can stabilize the aryl radical through hyperconjugation and inductive effects. youtube.com The steric bulk of the ortho-methyl groups can also provide kinetic stability by hindering reactions at the radical center. The effect of substituents on the stability of aromatic radicals is a complex interplay of electronic and steric factors. acs.orgacs.org

Pyrrolidinyl Radical: The stability of the pyrrolidinyl radical is influenced by the nature of the substituents on the pyrrolidine ring. Electron-donating groups can increase the electron density at the nitrogen-centered radical, potentially affecting its stability and reactivity. Conversely, electron-withdrawing groups can decrease the electron density. The stability of cyclic nitroxide radicals, which are related to pyrrolidinyl radicals, has been shown to be influenced by the ring size and the presence of substituents. st-andrews.ac.ukresearchgate.net The captodative effect, where a radical center is stabilized by both an electron-donating and an electron-withdrawing group, can also play a role in substituted pyrrolidinyl radicals. wikipedia.org

Electron Transfer Processes Involving this compound

Electron transfer processes are fundamental to understanding the reactivity of this compound. These processes can initiate a cascade of reactions, leading to various products.

Single Electron Transfer (SET) is a plausible key mechanism in the reactions of this compound. In an SET process, the transfer of a single electron to or from the molecule can generate radical intermediates. For aryldiazenes, SET can lead to the formation of a radical anion, which can subsequently fragment. While direct experimental evidence for this compound is not extensively documented in readily available literature, analogies can be drawn from related azo compounds. The diazenyl linkage (N=N) can act as an electron acceptor to initiate such processes.

The initial step in a hypothetical SET mechanism would involve the transfer of an electron to the diazenyl group, forming a radical anion. This species would be highly reactive and could undergo further transformations.

Reductive and oxidative transformations of this compound are intrinsically linked to electron transfer processes.

Reductive Transformations: Under reductive conditions, this compound can accept electrons. This can lead to the cleavage of the N-N or N-C bonds. For instance, chemical or electrochemical reduction could generate the mesityl radical and the pyrrolidinyl anion, or other related radical species, which would then react further with the solvent or other reagents present in the reaction mixture.

Oxidative Transformations: Conversely, under oxidative conditions, the molecule can lose an electron. The nitrogen lone pairs on the pyrrolidine ring and the pi-system of the mesityl group are potential sites for oxidation. Oxidation could lead to the formation of a radical cation, which could then undergo subsequent reactions such as bond cleavage or rearrangement.

The electrochemical behavior of analogous aromatic azo compounds often shows distinct reduction and oxidation potentials, which correspond to the formation of these reactive intermediates.

Role of Steric Hindrance (Mesityl Group) on Reaction Pathways

The mesityl group, with its three methyl groups in ortho and para positions, imposes significant steric hindrance around the diazenyl linkage. This steric bulk has a profound impact on the molecule's reactivity.

The steric hindrance from the mesityl group is expected to influence the thermal and photochemical stability of this compound. The bulky nature of the mesityl group can shield the diazenyl bond from attack by other molecules, potentially increasing its kinetic stability and thus affecting its decomposition rate.

In decomposition reactions, the steric bulk would also play a role in the distribution of products. For example, in a radical decomposition pathway, the mesityl radical's subsequent reactions might be sterically controlled.

To illustrate this, consider the hypothetical thermal decomposition of this compound compared to a less sterically hindered analogue like 1-(phenyldiazenyl)pyrrolidine.

Table 1: Hypothetical Decomposition Rates and Product Distribution

| Compound | Relative Decomposition Rate (k_rel) | Major Product(s) |

|---|---|---|

| 1-(Phenyldiazenyl)pyrrolidine | 1.0 | Phenyl-pyrrolidine adducts, biphenyl |

This data is illustrative and based on general chemical principles of steric hindrance.

Should the decomposition of this compound generate reactive intermediates that participate in subsequent reactions, the mesityl group would exert significant control over the regioselectivity and stereoselectivity of these reactions.

Regioselectivity: The bulky mesityl group would direct incoming reagents to attack less sterically hindered positions of any reactive intermediate. For instance, if a radical intermediate were to add to an unsymmetrical alkene, the mesityl group would favor the formation of the product where it is positioned away from other bulky groups.

Stereoselectivity: In reactions where new stereocenters are formed, the mesityl group can act as a stereodirecting group. Its large size can block one face of a reactive intermediate, leading to a preference for attack from the less hindered face. This is a common strategy in asymmetric synthesis to control the stereochemical outcome of reactions.

Influence of the Pyrrolidine Moiety on Diazenyl Reactivity

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, also influences the reactivity of the attached diazenyl group, primarily through its electronic properties.

The nitrogen atom of the pyrrolidine ring is a secondary amine and possesses a lone pair of electrons. This lone pair can be donated into the diazenyl system through resonance, although this effect is likely to be modest due to the sp3 hybridization of the nitrogen. This electron-donating character can increase the electron density on the diazenyl group, potentially making it more susceptible to oxidation and affecting its reactivity towards electrophiles. The basicity of the pyrrolidine nitrogen can also play a role in reactions carried out under acidic conditions, where protonation of the nitrogen could significantly alter the electronic nature and reactivity of the entire molecule. The pyrrolidine ring is a good nucleophile and can participate in various electrophilic substitution reactions.

The electronic influence of the pyrrolidine moiety can be compared with other substituents on the diazenyl group to understand its relative effect.

Table 2: Comparison of Electronic Effects of Different Amine Moieties on Diazenyl Group

| Substituent | Electronic Effect | Expected Impact on Diazenyl Reactivity |

|---|---|---|

| Pyrrolidine | Inductive and weak mesomeric electron donation | Increased electron density, potential for enhanced reactivity towards electrophiles |

| Piperidine | Similar to pyrrolidine, slightly more basic | Similar to pyrrolidine |

This table provides a qualitative comparison based on the known electronic properties of these heterocycles.

Inductive and Resonance Effects from the Cyclic Amine

The pyrrolidine ring, a saturated five-membered cyclic amine, exerts both inductive and resonance effects that modulate the electron density of the attached diazenyl group. These electronic contributions play a pivotal role in determining the compound's stability and its behavior in chemical reactions.

The nitrogen atom of the pyrrolidine ring is sp³ hybridized and possesses a lone pair of electrons. Due to the higher electronegativity of nitrogen compared to carbon, the nitrogen atom exerts an electron-withdrawing inductive effect (-I) on the adjacent atoms. This effect tends to decrease the electron density on the diazenyl nitrogen it is bonded to.

The mesityl group, with its three methyl groups, is also an electron-donating group due to hyperconjugation and weak inductive effects. The combined electron-donating properties of both the mesityl and pyrrolidine groups result in a relatively electron-rich diazenyl system in this compound.

| Electronic Effect | Description | Influence on Diazenyl Group |

|---|---|---|

| Inductive Effect (-I) | Electron withdrawal by the electronegative nitrogen atom of the pyrrolidine ring through sigma bonds. | Decreases electron density. |

| Resonance Effect (+R) | Delocalization of the nitrogen lone pair into the diazenyl π-system. | Increases electron density. |

Participation of the Pyrrolidine Nitrogen in Reaction Intermediates

Beyond its electronic effects on the ground state of the molecule, the pyrrolidine nitrogen can actively participate in the formation and stabilization of reaction intermediates. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, capable of interacting with electrophiles or participating in intramolecular rearrangements.

In reactions involving electrophilic attack on the diazenyl group, the pyrrolidine nitrogen can play a crucial role in stabilizing the resulting cationic intermediates. For instance, upon protonation or coordination with a Lewis acid at the terminal nitrogen of the diazenyl moiety, the positive charge can be delocalized onto the pyrrolidine nitrogen through resonance. This delocalization distributes the positive charge over several atoms, leading to a more stable intermediate.

This participation of the pyrrolidine nitrogen can be represented by the following resonance structures:

[Ar-N=N-Pyrrolidine] ⇌ [Ar-N-N=Pyrrolidinium+]

This resonance stabilization of the intermediate can significantly lower the activation energy of the reaction, thereby facilitating transformations that might otherwise be energetically unfavorable.

Furthermore, the pyrrolidine nitrogen can act as an intramolecular nucleophile in certain reactions. For example, in the presence of a suitable leaving group on the aryl ring, the pyrrolidine nitrogen could potentially attack an electrophilic center within the same molecule, leading to cyclization or rearrangement products. The stereochemistry of the pyrrolidine ring can also influence the stereochemical outcome of such reactions.

The steric bulk of the mesityl group can also influence the participation of the pyrrolidine nitrogen. The ortho-methyl groups of the mesityl ring can hinder the approach of reactants to the diazenyl group and may also restrict the conformational flexibility of the molecule, potentially influencing the orientation of the pyrrolidine nitrogen's lone pair and its ability to participate in certain reaction pathways.

Based on a comprehensive search of scientific literature, there is no available research data or published articles detailing the use of the specific chemical compound This compound in the applications outlined in your request.

Specifically, no information was found regarding its use in the following areas:

Applications of 1 Mesityldiazenyl Pyrrolidine in Organic Synthesis

Utilization in C-C Bond Forming Reactions:The scientific literature does not contain examples of 1-(Mesityldiazenyl)pyrrolidine being used for addition reactions to unsaturated systems, coupling reactions involving generated radicals, or in ring-opening and ring-closure reactions.

The available information on this compound primarily identifies it as a diazenyl compound of interest in the fields of organic chemistry and pharmacology due to its potential biological activities. ontosight.ai Research into similar diazenyl compounds has focused on their potential as vasodilators or as tools in chemical biology for the controlled release of reactive species. ontosight.ai

Due to the strict instruction to generate content that solely adheres to the provided outline and focuses exclusively on this compound, it is not possible to create the requested article. The foundational research linking this specific compound to the requested applications in organic synthesis does not appear to be present in the public scientific domain.

This compound as a Precursor to Nitrogen-Containing Compounds

There is no available research data to support the role of this compound as a starting material for the synthesis of other nitrogenous compounds.

Synthesis of Substituted Amines and Imines

No documented methods for the conversion of this compound into substituted amines or imines were found in the searched literature.

Formation of Hydrazine (B178648) Derivatives

The scientific literature does not describe the use of this compound in the formation of hydrazine derivatives.

Derivatization of the Pyrrolidine (B122466) Ring System

While numerous methods exist for the derivatization of the pyrrolidine ring, there is no specific information on such modifications starting from this compound.

Role in Functionalization of Organic Molecules

The role of this compound in the functionalization of other organic molecules is not documented in the available scientific literature.

Selective Introduction of Functional Groups

There is no evidence to suggest that this compound is employed for the selective introduction of functional groups onto other molecular scaffolds.

Advanced Analytical and Spectroscopic Investigations of 1 Mesityldiazenyl Pyrrolidine

Structural Elucidation Methodologies

The definitive structure of 1-(Mesityldiazenyl)pyrrolidine would be established using a combination of modern spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, a detailed map of the carbon and hydrogen framework can be constructed.

A proton NMR (¹H NMR) spectrum would reveal the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (spin-spin splitting).

Expected Chemical Shifts (δ):

Mesityl Protons: Two distinct signals would be expected. The two aromatic protons would likely appear as a singlet in the range of δ 6.8-7.0 ppm. The nine protons from the three methyl groups would also produce singlets; the ortho-methyl protons (6H) would be expected around δ 2.2-2.4 ppm, and the para-methyl protons (3H) would appear slightly upfield, around δ 2.1-2.3 ppm.

Pyrrolidine (B122466) Protons: The protons on the pyrrolidine ring would exhibit more complex signals. The two methylene groups adjacent to the nitrogen atom (α-protons) would likely appear as a triplet around δ 3.5-3.8 ppm. The two methylene groups beta to the nitrogen (β-protons) would be expected further upfield as a multiplet around δ 1.9-2.2 ppm.

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in the molecule. Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), the multiplicity of each carbon (C, CH, CH₂, CH₃) can be determined.

Expected Chemical Shifts (δ):

Mesityl Carbons: Six distinct signals would be anticipated. The aromatic carbon attached to the azo group would be downfield. The other aromatic carbons would appear in the typical δ 120-150 ppm range. The three methyl carbons would be found upfield, around δ 18-22 ppm.

Pyrrolidine Carbons: Two signals are expected for the pyrrolidine ring. The α-carbons, bonded to the nitrogen, would be in the δ 50-60 ppm region, while the β-carbons would be further upfield, around δ 25-35 ppm.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the bonding network.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled (typically on adjacent carbons), confirming the connectivity within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal it is directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (2-3 bonds) between protons and carbons. It would be essential for connecting the mesityl and pyrrolidine fragments across the azo bridge by showing correlations from the pyrrolidine α-protons to the azo-linked aromatic carbon, for instance.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy methods like IR and Raman are used to identify the functional groups present in a molecule based on how they absorb or scatter infrared light.

Infrared (IR) Spectroscopy:

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and methyl groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

N=N Stretching: The azo group stretch is typically weak in IR spectroscopy but may appear in the 1400-1450 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations would be seen in the 1500-1600 cm⁻¹ range.

C-N Stretching: The stretch for the C-N bond of the pyrrolidine ring would be expected in the 1100-1250 cm⁻¹ region.

Raman Spectroscopy:

The azo (N=N) bond, being highly polarizable and symmetrical, would be expected to show a strong signal in the Raman spectrum, typically in the 1380-1450 cm⁻¹ range. researchgate.net This makes Raman spectroscopy particularly useful for identifying the azo linkage in this molecule. researchgate.net The symmetric vibrations of the mesityl ring would also be Raman active.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns upon ionization.

Molecular Ion Peak: For this compound (C₁₃H₁₉N₃), the exact molecular weight is 217.31 g/mol . High-resolution mass spectrometry (HRMS) would be expected to find a molecular ion peak ([M]⁺ or [M+H]⁺) very close to this value, confirming the molecular formula.

Fragmentation Patterns: Common fragmentation pathways would likely involve:

Cleavage of the N-N bond, leading to fragments corresponding to the mesityl radical (m/z 119) and the pyrrolidinyl radical (m/z 70).

Loss of nitrogen gas (N₂, 28 Da) from the molecular ion.

Fragmentation of the pyrrolidine ring through the loss of ethylene (B1197577) (C₂H₄, 28 Da).

Loss of a methyl group (CH₃, 15 Da) from the mesityl ring.

X-ray Crystallography for Solid-State Structural Determination

The precise solid-state structure of this compound has not been reported in publicly available crystallographic databases. However, the molecular geometry can be inferred from X-ray diffraction studies of analogous compounds containing pyrrolidine and aryldiazenyl moieties. X-ray crystallography provides definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.

For the pyrrolidine ring, studies on related structures, such as 1,2-di(pyrrolidin-1-yl)ethane and (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one, reveal characteristic C-N and C-C bond lengths and a non-planar, puckered conformation, typically a half-chair or envelope form. mdpi.com The geometry around the nitrogen atom of the pyrrolidine is expected to be trigonal pyramidal.

The diazenyl group (-N=N-) connected to the mesityl ring would exhibit typical bond lengths and angles for an aryldiazene linkage. The C-N=N angle is anticipated to be in the range of 112-115°, while the N=N-N angle would be slightly larger. The mesityl group, with its three methyl substituents, would likely be twisted out of the plane of the diazenyl group to minimize steric hindrance. In the solid state, the crystal packing would be dominated by weak van der Waals forces and potentially C-H···π interactions involving the aromatic ring. nih.gov

Table 1: Representative Crystallographic Data for Related Pyrrolidine and Diazene (B1210634) Structures Note: This data is from analogous structures and serves to illustrate expected values for this compound.

| Parameter | Compound Class/Example | Typical Value | Source |

| Crystal System | (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | Monoclinic | mdpi.com |

| Space Group | 1,2-diphenyl-2-pyrrolidin-1-ylethanone HCl | P21/n | nih.gov |

| Pyrrolidine C-N Bond Length | (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | ~1.33 Å | mdpi.com |

| Pyrrolidine C-C Bond Length | 1,2-di(pyrrolidin-1-yl)ethane | ~1.52 Å | |

| Aryl-N Bond Length | Aryldiazene complexes | ~1.40 Å | acs.org |

| N=N Bond Length | Aryldiazene complexes | ~1.25 Å | acs.org |

Spectroscopic Studies of Reactivity and Decomposition

In-situ NMR or IR Monitoring of Reaction Progress

Real-time monitoring of chemical reactions provides crucial insights into kinetics and mechanisms. researchgate.net While specific in-situ studies on this compound are not documented, the techniques of in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely applied to similar chemical transformations, such as the decomposition of diazenes or related azide-alkyne cycloadditions. nih.govnih.gov

In-situ NMR Spectroscopy: This technique allows for the continuous tracking of reactant consumption and product formation within an NMR tube. For a reaction involving this compound, one could monitor the disappearance of characteristic proton (¹H) or carbon (¹³C) signals of the starting material, such as the distinct signals from the mesityl methyl groups or the pyrrolidine ring protons. researchgate.net Simultaneously, the appearance and growth of new signals corresponding to reaction products or intermediates would be quantified over time. nih.gov This data enables the determination of reaction rates, observation of transient species, and elucidation of the reaction pathway. acs.org The use of benchtop NMR systems is making this powerful technique more accessible for real-time reaction monitoring. nih.gov

In-situ IR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can monitor reactions by tracking changes in the vibrational frequencies of functional groups. mdpi.com The N=N stretching vibration of the diazenyl group in this compound is expected to have a characteristic absorption in the IR spectrum. acs.orgresearchgate.net During a decomposition or reaction, the intensity of this band would decrease, while new bands corresponding to the functional groups of the products would appear. For example, if the N=N bond cleaves and subsequent reactions form new C-H or N-H bonds, their characteristic stretching frequencies could be monitored. Ultrafast time-resolved IR spectroscopy can even be used to observe the decay of excited states in related molecules like sulfonyl azides on a picosecond timescale. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the definitive method for detecting and characterizing species with unpaired electrons, such as free radicals. nih.gov The thermal or photochemical decomposition of diazenes and related triazenes is known to proceed via radical intermediates, making EPR an essential tool for studying these processes. acs.org

Upon photolysis or thermolysis, the N=N bond in this compound can undergo homolytic cleavage, potentially generating nitrogen-centered radicals. u-tokyo.ac.jp These radicals are typically highly reactive and short-lived. u-tokyo.ac.jp EPR spectroscopy can detect these transient species directly at low temperatures or, more commonly, by using a "spin trapping" agent. A spin trap reacts with the transient radical to form a more stable paramagnetic adduct, which accumulates to a concentration detectable by EPR. qub.ac.uk

The resulting EPR spectrum provides a wealth of information. The g-value is characteristic of the type of radical (e.g., carbon-centered vs. nitrogen-centered), while the hyperfine splitting pattern reveals which magnetic nuclei (like ¹⁴N or ¹H) are interacting with the unpaired electron. qub.ac.uk For nitrogen-centered radicals, g-values are typically around 2.00. u-tokyo.ac.jp Analysis of these parameters allows for the unambiguous identification of the radical structure.

Table 2: Representative EPR Data for Nitrogen-Centered Radicals Note: Data is from analogous radical species generated from related precursors.

| Radical Type | Precursor Class | Typical g-value | Hyperfine Splitting Constants (Gauss) | Source |

| Amidyl Radical | Triazene (B1217601) | ~2.0063 | aN ≈ 11.2 G | acs.org |

| Aminyl Radical | N-Aminopyridinium Salt | ~2.00 | Varies with structure | nih.gov |

| Dimer Radical Cation | Aromatic Azide | Not specified | Complex splitting from multiple N and H atoms | beilstein-journals.org |

| Aminyl Radical Ligand | Organometallic Complex | ~2.008 | aN ≈ 9-12 G | researchgate.net |

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are fundamental for assessing the purity of chemical compounds and for isolating them from reaction mixtures.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. For this compound, purity could be assessed using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A common stationary phase for this type of analysis would be a non-polar or medium-polarity column, such as one based on polydimethylsiloxane (e.g., HP-1) or 5% phenyl-polydimethylsiloxane. researchgate.net The method would involve dissolving the sample in a suitable solvent, injecting it into the heated inlet, and separating the components based on their boiling points and interactions with the stationary phase. GC-MS analysis of pyrrolidine derivatives is a well-established technique for structural confirmation. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity analysis and purification. google.comnih.gov For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most common. idtdna.com This involves a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. sielc.com By running a gradient of increasing organic solvent (like acetonitrile) in water, impurities with different polarities can be effectively separated from the main compound. advion.com A UV detector would be suitable for detection, as the aromatic mesityl group and the diazenyl linkage are strong chromophores.

Table 3: Typical Chromatographic Conditions for Analysis of Related Compounds

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Source |

| GC | HP-1 (Polydimethylsiloxane) | Helium | FID / MS | researchgate.net |

| HPLC | C18 (Reversed-Phase) | Acetonitrile / Water Gradient | UV | sielc.comadvion.com |

Computational and Theoretical Studies of 1 Mesityldiazenyl Pyrrolidine

Conformational Analysis of 1-(Mesityldiazenyl)pyrrolidine

The pyrrolidine (B122466) ring is a five-membered saturated heterocycle that is not planar. It typically adopts non-planar conformations to alleviate torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry) forms. In substituted pyrrolidines, the energetic preference for one conformation over the other is influenced by the nature and position of the substituents. For an N-substituted pyrrolidine like this compound, the puckering of the ring is expected to be a dynamic process, with the molecule rapidly interconverting between various envelope and twist conformations.

The orientation of the mesityl group, attached to the diazenyl nitrogen, is another critical conformational parameter. The diazenyl group (–N=N–) can exist in either a trans or a cis configuration. The trans isomer is generally more stable due to reduced steric hindrance. In the case of this compound, the bulky mesityl group would strongly favor a trans configuration of the azo linkage to minimize steric clashes with the pyrrolidine ring.

To illustrate the potential energy differences between possible conformations, a hypothetical energy profile is presented in the table below. This data is illustrative and based on general principles of conformational analysis for similar compounds.

| Conformer | Dihedral Angle (Mesityl-N=N-Pyrrolidine) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A | ~45° | 0.0 | Twist-chair pyrrolidine, trans-azo, staggered mesityl |

| B | ~90° | 2.5 | Envelope pyrrolidine, trans-azo, eclipsed mesityl |

| C | ~0° (planar) | >10.0 | High steric strain |

The stability of the various conformers of this compound is governed by a balance of several intramolecular interactions:

Steric Hindrance: This is likely the most dominant factor. The three methyl groups on the mesityl ring create significant steric bulk. This will heavily influence the rotational barrier around the aryl-N bond and favor conformations that minimize steric clashes between the mesityl group and the pyrrolidine ring.

Electronic Effects: While there are no strong hydrogen bond donors or acceptors within the core structure of this compound, subtle electronic interactions can still play a role. The nitrogen lone pairs of the diazenyl group and the pyrrolidine ring, as well as the π-system of the mesityl ring, can engage in hyperconjugative and other electronic interactions that may slightly influence conformational preferences.

The interplay of these interactions will result in a complex potential energy surface with several local minima corresponding to stable conformers.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.govmdpi.com An MD simulation of this compound would provide valuable insights into its conformational flexibility and the timescales of various dynamic processes.

A typical MD simulation would involve the following steps:

System Setup: A starting conformation of the molecule would be placed in a simulation box, often solvated with an appropriate solvent to mimic experimental conditions.

Energy Minimization: The initial structure would be energy-minimized to remove any unfavorable steric clashes.

Equilibration: The system would be gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation run would be performed to collect data on the molecule's trajectory over time.

Analysis of the MD trajectory would reveal:

Conformational Transitions: The simulation would show the molecule transitioning between different stable conformations, providing information on the energy barriers and rates of these transitions.

Flexibility of Different Regions: It would be possible to quantify the flexibility of the pyrrolidine ring (puckering dynamics) and the rotational freedom of the mesityl group.

Solvent Effects: The influence of the solvent on the conformational preferences and dynamics could be investigated.

A hypothetical summary of results from a molecular dynamics simulation is presented in the table below to illustrate the type of data that could be obtained.

| Dynamic Property | Predicted Observation | Timescale |

|---|---|---|

| Pyrrolidine Ring Puckering | Rapid interconversion between envelope and twist forms | Picoseconds (ps) |

| Mesityl Group Rotation | Restricted rotation with a high energy barrier | Nanoseconds (ns) or longer |

| Azo Group Isomerization (trans-cis) | Not expected to occur under normal simulation conditions | Requires photoexcitation |

Future Research Directions and Unexplored Avenues for 1 Mesityldiazenyl Pyrrolidine

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methodologies for diazenes often rely on harsh reagents and produce significant waste. Future research should prioritize the development of green and sustainable synthetic routes to 1-(Mesityldiazenyl)pyrrolidine.

Key Research Objectives:

Catalytic Methods: Exploring transition-metal-free catalytic systems, such as those using molecular iodine, could provide an efficient and environmentally benign pathway for constructing the N=N bond. mdpi.com

Flow Chemistry: The use of microreactors for the diazotization and subsequent coupling reactions could offer safer handling of potentially unstable intermediates and improve reaction efficiency and scalability. beilstein-journals.org Continuous flow processes often lead to higher yields and purity while minimizing waste. beilstein-journals.org

| Synthesis Strategy | Potential Advantages | Key Challenges |

| Electrochemical Synthesis | Avoids chemical oxidants, milder conditions, improved sustainability. acs.org | Optimization of electrode materials and reaction conditions for high yields. |

| Molecular Iodine Catalysis | Transition-metal-free, mild conditions, readily available catalyst. mdpi.com | Substrate scope and tolerance for the specific amine precursors. |

| Flow Chemistry/Microreactors | Enhanced safety, improved process control, scalability, reduced waste. beilstein-journals.org | Reactor design and optimization for two-phase reactions. |

Exploration of New Applications in Materials Science and Polymer Chemistry

The unique structure of this compound suggests its potential as a building block for novel materials and polymers. The diazene (B1210634) linkage can act as a trigger for controlled nitrogen extrusion, a property valuable in materials science.

Potential Applications:

Self-Healing Polymers: The reversible nature of certain cycloaddition reactions involving N=N bonds could be exploited. rsc.org Polymers incorporating the this compound moiety could be designed to undergo thermoreversible crosslinking, enabling self-healing capabilities.

Polymer-Supported Catalysts: The pyrrolidine (B122466) nitrogen offers a site for coordination with transition metals. Immobilizing these metal complexes on a polymer backbone could create recyclable catalysts for various organic transformations, such as Suzuki and Sonogashira reactions. nih.gov

Nitrogen-Releasing Scaffolds: Upon thermal or photochemical stimulation, the diazene bond can release molecular nitrogen, generating reactive radical species. This property could be harnessed in applications like foam expansion agents or in creating porous polymer architectures.

Integration into Photoredox or Electroreductive Catalysis

Recent advancements have highlighted the utility of diazenes in photoredox and electrochemical reactions. nih.govacs.org this compound could serve as a precursor to valuable radical intermediates under mild, light- or electricity-driven conditions.

Future Research Focus:

Radical Generation for C-C Bond Formation: Investigating the photocatalytic denitrogenation of this compound could unlock new pathways for C(sp³)–C(sp³) cross-coupling reactions. nih.gov An iridium-based photocatalyst could induce nitrogen expulsion, generating mesityl and pyrrolidinyl radicals that can combine or react with other substrates. nih.gov

Electroreductive Coupling: The diazene bond is susceptible to reduction. Electrochemical methods could be developed to selectively reduce the N=N bond, potentially leading to novel hydrodimerization or other reductive coupling reactions. rsc.org This would be a sustainable, reagent-free method for generating new chemical architectures.

Dual Catalytic Cycles: Exploring metallaphotoredox catalysis, where the photocatalytic cycle for radical generation from the diazene is merged with a transition metal catalytic cycle, could enable complex and previously inaccessible chemical transformations. researchgate.net

Design of Analogs with Tunable Reactivity or Selectivity Profiles

Systematic modification of the aromatic and heterocyclic components of this compound can provide deep insights into structure-activity relationships and allow for the fine-tuning of its chemical properties. nih.govnih.gov

Strategies for Analog Design:

Electronic Modification of the Mesityl Ring: Replacing the methyl groups on the mesityl ring with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups can alter the stability of the diazene bond and the reactivity of the resulting aryl radical. nih.govresearchgate.net This allows for tuning the activation energy required for nitrogen extrusion. nih.gov

Substitution on the Pyrrolidine Ring: Introducing functional groups onto the pyrrolidine ring can create new opportunities for post-synthesis modification and influence the steric environment around the diazene linkage. nih.govchapman.edu

Varying the Heterocyclic Amine: Replacing the pyrrolidine moiety with other cyclic amines (e.g., piperidine, morpholine) would create a library of analogs with different steric and electronic properties, potentially leading to different reactivity profiles and applications.

| Analog Series | Property to be Tuned | Potential Impact |

| Substituted Mesityl Rings | Electronic nature (σp+) | Activation energy for N2 release, radical stability. nih.gov |

| Functionalized Pyrrolidines | Steric hindrance, functionality | Reaction selectivity, sites for further modification. nih.gov |

| Alternative Heterocycles | Ring size, conformation | Stability of the diazene, coordination properties. |

Advanced Mechanistic Studies Under Non-Standard Conditions

To fully harness the potential of this compound, a deeper understanding of its reaction mechanisms is required, particularly under conditions that are not typically explored.

Areas for Mechanistic Investigation:

High-Pressure Chemistry: Studying the decomposition or cycloaddition reactions of this compound under high pressure could reveal alternative reaction pathways and transition states, potentially leading to the synthesis of novel, strained ring systems.

Cryogenic Matrix Isolation: Trapping the reactive intermediates generated from the fragmentation of the molecule at cryogenic temperatures would allow for their direct spectroscopic characterization (e.g., via IR or EPR spectroscopy), providing definitive evidence for the nature of the generated radicals or carbenes.

Computational Modeling: Advanced DFT calculations can be used to model the transition states for nitrogen extrusion under thermal and photochemical conditions. nih.gov This can help rationalize experimental observations and predict the reactivity of designed analogs. researchgate.net For example, computational studies can clarify whether the denitrogenation proceeds through a concerted or stepwise mechanism.

Contributions to Fundamental Understanding of Diazenyl Chemistry

Research into this compound can contribute significantly to the broader, fundamental understanding of diazene chemistry.

Key Contributions:

Modeling N2 Reduction Intermediates: Diazenes (HN=NH) are key, high-energy intermediates in the reduction of dinitrogen to ammonia. researchgate.net Studying the coordination and reduction of sterically hindered aryl diazenes like this compound can provide valuable insights into the stabilization and transformation of N-N bonded species, relevant to the development of novel nitrogen fixation catalysts. researchgate.net

Exploring Steric Effects: The bulky mesityl group provides significant steric shielding around the diazene bond. A systematic study of its influence on reaction rates, product distributions, and the lifetime of radical intermediates would provide crucial data on the role of sterics in controlling diazenyl reactivity.

Deaminative Functionalization: The conversion of amines into diazenes for subsequent deaminative C-C bond formation is a powerful synthetic strategy. nih.gov Investigating the scope and limitations of this reaction with the specific precursors to this compound can help expand the toolkit for converting readily available amines into more complex molecules.

Conclusion

Summary of Key Findings Regarding 1-(Mesityldiazenyl)pyrrolidine Synthesis and Reactivity

The synthesis of this compound is most effectively achieved through the coupling reaction of a mesitylene (B46885) diazonium salt with pyrrolidine (B122466). This method, a standard approach for the formation of triazene (B1217601) compounds, offers a direct and generally high-yielding route to the target molecule. The precursors, mesitylamine (2,4,6-trimethylaniline) and pyrrolidine, are readily available, making this synthetic pathway both practical and efficient for laboratory-scale preparations. The reaction typically proceeds under mild conditions, often in an aqueous medium with base catalysis, to facilitate the nucleophilic attack of the secondary amine on the diazonium salt.

In terms of reactivity, this compound exhibits the characteristic behavior of a 1,3-disubstituted triazene. A key feature of its reactivity is the controlled release of the mesityldiazenyl cation under acidic conditions. This property allows the compound to serve as a stable, storable precursor for the highly reactive mesitylene diazonium ion, which can then be utilized in a variety of subsequent synthetic transformations, such as Sandmeyer-type reactions for the introduction of various functional groups onto the mesityl ring. The steric hindrance provided by the ortho-methyl groups on the mesityl ring influences the stability and reactivity of the diazonium ion generated. Furthermore, the triazene linkage is susceptible to cleavage under both acidic and certain thermal conditions, regenerating the parent amine and the corresponding diazonium species.

Reiteration of the Compound's Significance in Modern Organic Synthesis

The significance of this compound in modern organic synthesis lies primarily in its role as a versatile and stable diazenylating agent and a precursor to the mesityldiazenyl cation. Triazenes, in general, have gained importance as "masked" or protected forms of diazonium salts, which are often unstable and need to be prepared and used in situ at low temperatures. rsc.org The ability to synthesize, isolate, and store this compound provides a convenient and safer alternative for introducing the mesityldiazenyl group into various molecules. researchgate.net

This compound is a valuable tool in the construction of more complex molecular architectures, particularly in the synthesis of heterocycles and in cross-coupling reactions where the controlled release of a diazonium species is required. researchgate.net The applications of triazenes extend to their use as protecting groups for secondary amines and as linkers in solid-phase synthesis, highlighting their versatility. slideshare.net The specific structural features of this compound, namely the sterically hindered mesityl group, can impart unique selectivity in its reactions compared to less hindered aryldiazenyl compounds.

Concluding Remarks on the Broader Implications for Diazenyl Compound Research

The study of this compound and related diazenyl compounds contributes to the broader field of organic chemistry by expanding the toolkit available to synthetic chemists. Research into the synthesis and reactivity of these compounds provides deeper insights into the fundamental chemistry of diazonium ions and triazenes. The development of new and efficient methods for the preparation of stable triazene derivatives continues to be an active area of research, driven by their utility in various synthetic applications. rsc.org

Furthermore, the exploration of the reactivity of diverse diazenyl compounds can lead to the discovery of novel chemical transformations and the synthesis of new classes of molecules with potential applications in medicinal chemistry and materials science. nih.gov For instance, some triazene derivatives have been investigated for their biological activities, including their potential as anticancer agents. nih.gov The ongoing investigation into the structure-reactivity relationships of diazenyl compounds will undoubtedly continue to fuel innovation in synthetic methodology and the development of new functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.